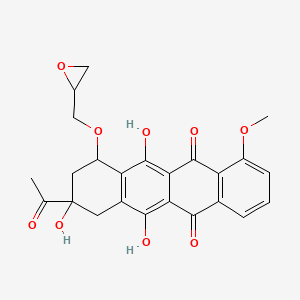![molecular formula C10H22O5Si B14338068 Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol CAS No. 110582-73-5](/img/structure/B14338068.png)
Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol is a chemical compound with the molecular formula C11H24O4Si. It is also known by its IUPAC name, diethoxy(methyl){3-[(oxiran-2-yl)methoxy]propyl}silane . This compound is characterized by the presence of an epoxy group and a silanol group, making it a versatile organosilicon compound used in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol typically involves the reaction of 3-chloropropyltriethoxysilane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted silanes
Scientific Research Applications
Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism of action of Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol involves the interaction of its functional groups with various molecular targets. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. The silanol group enhances the compound’s adhesion properties by forming hydrogen bonds with surfaces .
Comparison with Similar Compounds
Similar Compounds
- Trimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol
- Methoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol
- Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol
Uniqueness
Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol is unique due to its combination of an epoxy group and a silanol group, which imparts both reactivity and adhesion properties. This makes it particularly useful in applications requiring strong bonding and chemical modification .
Properties
CAS No. |
110582-73-5 |
|---|---|
Molecular Formula |
C10H22O5Si |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
diethoxy-hydroxy-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C10H22O5Si/c1-3-14-16(11,15-4-2)7-5-6-12-8-10-9-13-10/h10-11H,3-9H2,1-2H3 |
InChI Key |
JLEHSALMIPBCCI-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOCC1CO1)(O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


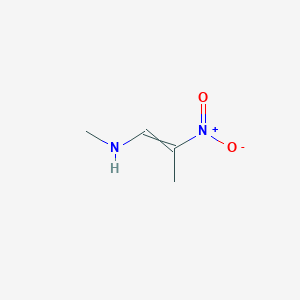
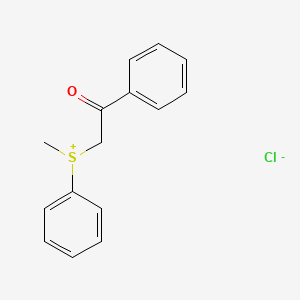
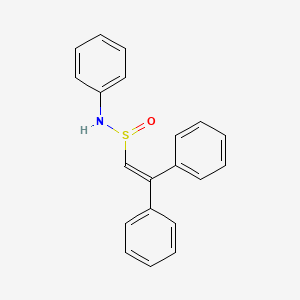
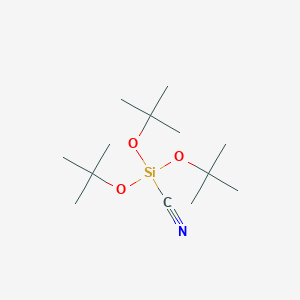
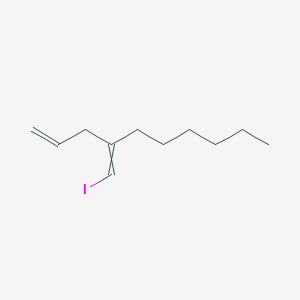
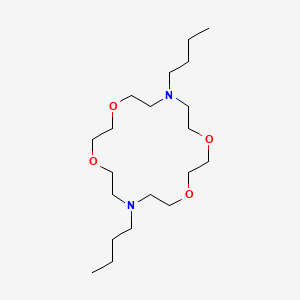
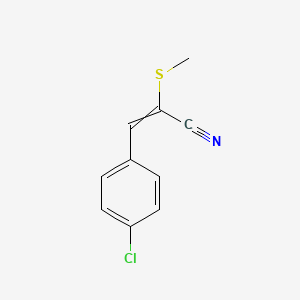
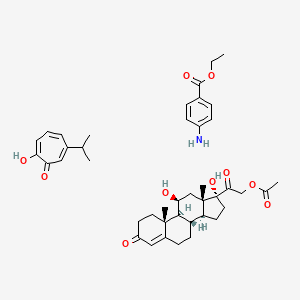
![(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]](/img/structure/B14338024.png)
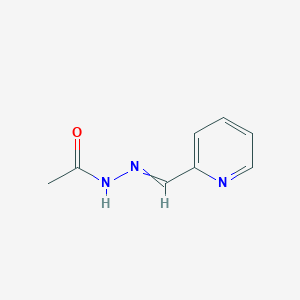
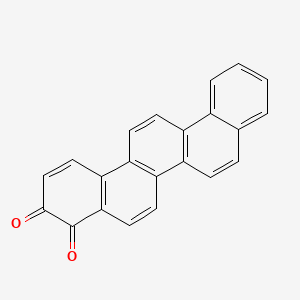
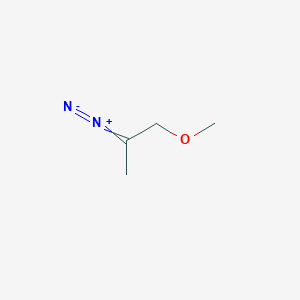
![4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid](/img/structure/B14338064.png)
